molecular formula C7H5BrN2O4 B145878 1-Bromo-5-methyl-2,4-dinitrobenzene CAS No. 136833-29-9

1-Bromo-5-methyl-2,4-dinitrobenzene

Cat. No.: B145878
CAS No.: 136833-29-9
M. Wt: 261.03 g/mol
InChI Key: DXYNGFFZOPEJPL-UHFFFAOYSA-N
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Description

1-Bromo-5-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, featuring bromine, methyl, and two nitro groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro groups deactivate the benzene ring towards further electrophilic substitution, making it less reactive.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or bromine-containing reagents with a catalyst like iron(III) bromide.

    Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide.

Major Products:

    Nitration: Introduction of nitro groups.

    Bromination: Introduction of bromine atom.

    Nucleophilic Substitution: Replacement of bromine with nucleophiles, forming various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-5-methyl-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in biochemical assays, such as glutathione S-transferase (GST) assays, to study enzyme activity.

    Medicine: Potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methyl-2,4-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups withdraw electron density from the benzene ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

Comparison: 1-Bromo-5-methyl-2,4-dinitrobenzene is unique due to the presence of both bromine and methyl groups along with two nitro groups. This combination of substituents imparts distinct chemical properties, such as reactivity towards nucleophiles and electrophiles, which are different from other dinitrobenzene isomers.

Properties

IUPAC Name

1-bromo-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNGFFZOPEJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968998
Record name 1-Bromo-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-53-0
Record name NSC10983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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